Methyl 5-bromoindole-7-carboxylate

Description

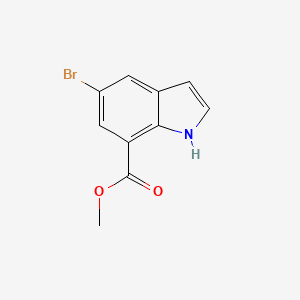

Methyl 5-bromo-1H-indole-7-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the 5th position and a carboxylate group at the 7th position on the indole ring. It is a white crystalline solid that is used in various chemical and pharmaceutical applications.

Properties

IUPAC Name |

methyl 5-bromo-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFZPMNRVJTVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646526 | |

| Record name | Methyl 5-bromo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860624-89-1 | |

| Record name | 1H-Indole-7-carboxylic acid, 5-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860624-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromoindole-7-carboxylate typically involves the bromination of 1H-indole followed by esterification. One common method includes:

Bromination: 1H-indole is reacted with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 5th position.

Esterification: The brominated indole is then treated with methanol and a catalytic amount of sulfuric acid to form the methyl ester at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted indoles can be formed.

Oxidation Products: Oxidized derivatives of the indole ring.

Reduction Products: Reduced forms of the indole ring.

Coupling Products: Biaryl or more complex indole derivatives.

Scientific Research Applications

Chemistry

Methyl 5-bromoindole-7-carboxylate serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can undergo nucleophilic substitution, enabling the formation of diverse indole derivatives.

- Oxidation and Reduction Reactions : The indole ring can be modified through oxidation and reduction processes.

- Coupling Reactions : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the creation of biaryl compounds.

Table 1: Comparison of Reaction Types

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Nucleophilic substitution of bromine | Various substituted indoles |

| Oxidation | Modification of the indole ring | Oxidized derivatives |

| Reduction | Reduction of the indole ring | Reduced forms of the indole |

| Coupling | Formation of biaryl or complex structures | Biaryl derivatives |

Biology

In biological research, this compound has been studied for its potential antimicrobial , anticancer , and anti-inflammatory properties:

- Antimicrobial Activity : Demonstrates significant efficacy against various pathogens, including resistant strains. It has been shown to enhance the effectiveness of existing antibiotics by acting as an antibiotic potentiator .

- Anticancer Properties : Exhibits cytotoxic effects against several cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Effects : Potentially inhibits pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to its anti-inflammatory profile.

Table 2: Biological Activities and Mechanisms

| Biological Activity | Mechanism of Action | Target Pathogens/Conditions |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Staphylococcus aureus, Pseudomonas aeruginosa |

| Anticancer | Induction of apoptosis | Various cancer cell lines |

| Anti-inflammatory | Inhibition of COX and cytokines | Inflammatory conditions |

Medicine

The compound's ability to interact with multiple biological targets makes it valuable in drug discovery:

- Receptor Binding : this compound shows high-affinity binding to serotonin receptors, which are crucial in mood regulation .

- Enzyme Inhibition : Investigated for its role in inhibiting specific enzymes linked to disease pathways, including those associated with cancer progression and inflammation .

Industry

In industrial applications, this compound is utilized in:

- Organic Light-Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for use in advanced materials like OLEDs.

- Synthesis of Biologically Active Compounds : Used as a precursor for synthesizing various compounds with potential pharmaceutical applications .

Case Study 1: Antimicrobial Potentiation

A study demonstrated that this compound significantly enhances the activity of antibiotics against resistant bacterial strains. This was achieved through a series of in vitro assays that measured bacterial growth inhibition in the presence of both the compound and standard antibiotics .

Case Study 2: Anticancer Activity

Research involving this compound showed promising results against multiple cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction, confirming its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Methyl 5-bromoindole-7-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

- Methyl 5-bromo-1H-indole-3-carboxylate

- Methyl 5-chloro-1H-indole-7-carboxylate

- Methyl 5-fluoro-1H-indole-7-carboxylate

Comparison: Methyl 5-bromo-1H-indole-7-carboxylate is unique due to the specific positioning of the bromine atom and the carboxylate group, which can influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine atom provides different electronic and steric effects, potentially leading to variations in chemical behavior and interaction with biological targets.

Biological Activity

Methyl 5-bromoindole-7-carboxylate is an indole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of the indole ring and a carboxylate group at the 7-position. Its molecular formula is with a molecular weight of approximately 272.11 g/mol. The compound is characterized by high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

- Receptor Binding : Indole derivatives typically exhibit high-affinity binding to various receptors, including serotonin receptors, which play critical roles in mood regulation and other physiological processes.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to disease pathways, including those involved in cancer progression and inflammation .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, including resistant strains of bacteria. Studies indicate its potential as an antibiotic potentiator, enhancing the efficacy of existing antibiotics .

- Anticancer Properties : Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines, including HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Effects : this compound has been studied for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A recent study evaluated the compound's effectiveness against Staphylococcus epidermidis, showing a minimum inhibitory concentration (MIC) of 33 μM, indicating strong antimicrobial activity .

- Cytotoxicity Assessment : In vitro tests revealed that this compound exhibited IC50 values ranging from 10 to 50 μM against various cancer cell lines, underscoring its potential as a lead compound in anticancer drug development .

Applications in Research

This compound serves multiple roles in scientific research:

- Drug Development : Its unique structural features make it a valuable scaffold for designing new drugs targeting specific receptors or enzymes .

- Organic Synthesis : It is utilized as a building block in synthesizing more complex organic molecules, including other biologically active indole derivatives.

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.